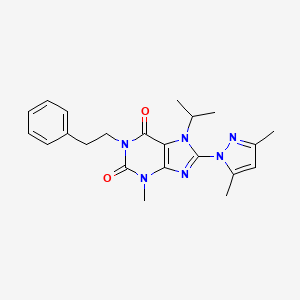
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H26N6O2 and its molecular weight is 406.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione is a member of the purine family and features a distinctive pyrazole moiety. This structure is significant in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. The unique combination of substituents on the purine core enhances its interaction with various biological targets.
- Molecular Formula : C22H26N6O2
- Molecular Weight : 406.49 g/mol
- Structure : The compound consists of a purine base with specific substitutions that may affect its biological activity.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit notable biological activities. This compound's structural features may enhance its activity compared to related compounds.
The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. The mechanism includes:
- Competitive Inhibition : The compound may compete with natural substrates for binding sites.
- Allosteric Regulation : It can modulate the activity of enzymes by binding to sites other than the active site.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance:
- Compound Evaluation : Compounds similar to the target compound have been evaluated for their efficacy against various cancer cell lines.
- Kinase Inhibition : The target compound may inhibit kinases involved in cancer progression, similar to other pyrazole derivatives which have demonstrated significant inhibition of Aurora-A kinase with IC50 values as low as 0.16 µM .
Anti-inflammatory Properties
Research has indicated that pyrazole derivatives often possess anti-inflammatory properties. Compounds structurally related to the target have been shown to reduce inflammation markers in vitro and in vivo models.
Comparative Analysis with Similar Compounds
The following table summarizes some compounds similar to This compound , highlighting their structural characteristics and biological activities:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 8-(4-chloro-phenyl)-7-isopropylpurine | Chlorinated phenyl group | Anticancer activity |
| 8-(5-methyl-thiazol-2-yl)purine | Thiazole ring substitution | Kinase inhibition |
| 8-(4-methoxyphenyl)purine | Methoxy-substituted phenyl group | Anti-inflammatory properties |
These compounds demonstrate how variations in substituents can significantly influence biological activity and therapeutic potential.
Synthesis Methods
The synthesis of This compound typically involves multi-step organic reactions:
- Formation of the Purine Core : Cyclization reactions involving guanine derivatives.
- Introduction of the Pyrazole Ring : Nucleophilic substitution reactions with suitable pyrazole precursors.
- Alkylation Reactions : Introducing isopropyl and phenethyl groups using alkyl halides in the presence of bases.
特性
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-3-methyl-1-(2-phenylethyl)-7-propan-2-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-14(2)27-18-19(23-21(27)28-16(4)13-15(3)24-28)25(5)22(30)26(20(18)29)12-11-17-9-7-6-8-10-17/h6-10,13-14H,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOSNWQGIGFSRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2C(C)C)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













